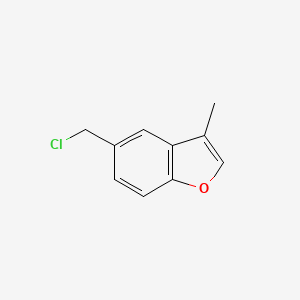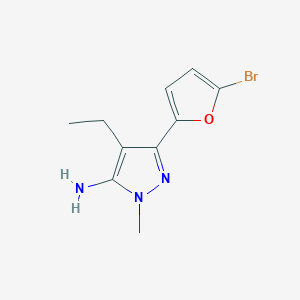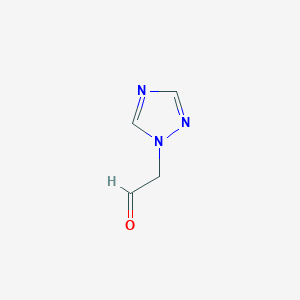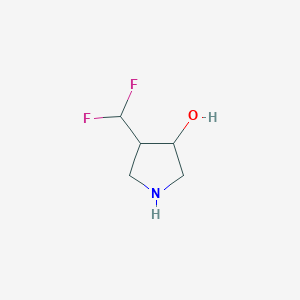
(2-Methyl-2H-tetrazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-2H-tetrazol-5-yl)boronic acid is a specialized boronic acid derivative characterized by the presence of a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-tetrazol-5-yl)boronic acid typically involves the reaction of 2-methyl-2H-tetrazole with boronic acid derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
化学反応の分析
Types of Reactions: (2-Methyl-2H-tetrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted tetrazole derivatives .
科学的研究の応用
(2-Methyl-2H-tetrazol-5-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which (2-Methyl-2H-tetrazol-5-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The tetrazole ring contributes to the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations .
類似化合物との比較
(2-Methyl-2H-indazol-5-yl)boronic acid: Similar in structure but with an indazole ring instead of a tetrazole ring.
(2H-Tetrazol-5-yl)phenylboronic acid: Contains a phenyl group instead of a methyl group on the tetrazole ring.
Uniqueness: (2-Methyl-2H-tetrazol-5-yl)boronic acid is unique due to the presence of both a tetrazole ring and a boronic acid group, which confer distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
特性
分子式 |
C2H5BN4O2 |
|---|---|
分子量 |
127.90 g/mol |
IUPAC名 |
(2-methyltetrazol-5-yl)boronic acid |
InChI |
InChI=1S/C2H5BN4O2/c1-7-5-2(3(8)9)4-6-7/h8-9H,1H3 |
InChIキー |
ZAVUXNTVNZGMFK-UHFFFAOYSA-N |
正規SMILES |
B(C1=NN(N=N1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)







![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)



![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)

